Strategic Utilization of 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) in Kinase Inhibitor Design
Strategic Utilization of 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) in Kinase Inhibitor Design
Executive Summary & Chemical Architecture
3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) represents a highly specialized scaffold in the domain of medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. As a derivative of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure, this compound integrates two critical functionalities—a C3-acetyl group and a C6-cyano group—onto the bioisosteric core of purine.
Structural Analysis & Pharmacophore Significance
The 7-azaindole core is a classic bioisostere for the indole ring (found in tryptophan) and the purine ring (found in ATP). The introduction of the 3-acetyl and 6-cyano groups creates a unique electronic and steric profile:
-
C3-Acetyl Group: Acts as a metabolic handle or an electrophilic site for further condensation (e.g., forming hydrazones or heterocycles). It can also serve as a hydrogen bond acceptor in the hinge-binding region of kinases.
-
C6-Cyano Group: A potent electron-withdrawing group (EWG) that modulates the pKa of the pyrrole NH (
) and the pyridine nitrogen ( ). It enhances metabolic stability by blocking the C6 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation). -
7-Azaindole Core: Provides the critical hydrogen bond donor/acceptor motif (
-H donor, acceptor) required to bind to the hinge region of kinases such as JAK (Janus Kinase), SYK, and B-Raf.
Physicochemical Profile
The following data aggregates predicted and experimentally observed properties for CAS 1260382-51-1. Note that as a specific intermediate, some values are derived from structure-activity relationship (SAR) data of homologous series.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | Compact fragment-like core. | |
| Molecular Weight | 185.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Appearance | Off-white to pale yellow solid | Typical for conjugated heteroaromatics. |
| Melting Point | 220–225 °C (Decomposes) | Indicates strong intermolecular |
| LogP (Predicted) | ~1.2 – 1.5 | Favorable lipophilicity for cell permeability. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
| pKa (Pyrrole NH) | ~11.5 | Slightly more acidic than unsubstituted 7-azaindole due to C6-CN. |
| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar aprotic solvents for reactions. |
Synthetic Pathways & Technical Methodology
The synthesis of CAS 1260382-51-1 is non-trivial due to the electronic deactivation caused by the pyridine nitrogen and the regioselectivity challenges. Below is the Self-Validating Protocol for the synthesis, prioritizing the "N-Oxide Rearrangement" route which allows for late-stage functionalization of the 7-azaindole core.
Pathway Logic: The Reissert-Henze Strategy
Direct cyanation of 7-azaindole is difficult. The most robust method involves activating the pyridine ring via N-oxidation, followed by nucleophilic attack by cyanide.
Step 1: Synthesis of 3-Acetyl-7-azaindole (Friedel-Crafts)
-
Reagents: 7-Azaindole, Aluminum Chloride (
), Acetyl Chloride. -
Solvent: Dichloromethane (DCM) or Nitromethane.
-
Mechanism: The
complexes with the N7 nitrogen, but the C3 position remains sufficiently nucleophilic for acylation. -
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the acylating agent.
Step 2: N-Oxidation
-
Reagents: 3-Acetyl-7-azaindole, m-Chloroperoxybenzoic acid (mCPBA).
-
Solvent: Ethyl Acetate or DCM.
-
Observation: Product precipitates or becomes more polar on TLC.
Step 3: Regioselective Cyanation (Reissert-Henze)
-
Reagents: 3-Acetyl-7-azaindole-7-oxide, Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (PhCOCl).
-
Mechanism: Benzoylation of the N-oxide creates an activated cation, which is attacked by the cyanide nucleophile at the C6 position.
-
Safety Note: TMSCN generates HCN upon hydrolysis. This reaction must be performed in a well-ventilated fume hood with cyanide scrubbers.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway utilizing the Reissert-Henze rearrangement for precise C6-cyanation.
Application in Medicinal Chemistry[1][2][3][4][5][6][7]
Kinase Inhibitor Design (JAK/SYK/B-Raf)
The 7-azaindole scaffold is a "privileged structure" because its hydrogen bonding motif mimics the adenine base of ATP. CAS 1260382-51-1 is particularly valuable for targeting the hinge region of kinases.
-
Binding Mode:
-
The N1-H acts as a donor to the backbone carbonyl of the kinase hinge (e.g., Glu residue in JAK).
-
The N7 acts as an acceptor from the backbone amide NH.
-
The C3-Acetyl group projects into the solvent-exposed region or the gatekeeper pocket, depending on the specific kinase conformation.
-
The C6-Cyano group can interact with residues in the catalytic loop or simply serve to reduce the electron density of the ring, improving metabolic half-life (
).
-
-
Therapeutic Areas:
-
Autoimmune Diseases: JAK inhibitors (Rheumatoid Arthritis, Psoriasis).
-
Oncology: B-Raf inhibitors (Melanoma) and c-Met inhibitors.
-
Mechanistic Signaling Pathway
The diagram below illustrates where inhibitors derived from this scaffold intervene in the JAK-STAT signaling pathway, a primary target for 7-azaindole derivatives.
Figure 2: Intervention of 7-azaindole derivatives in the JAK-STAT signaling cascade.
Analytical Characterization Standards
To ensure the integrity of CAS 1260382-51-1 during research, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5–13.0 ppm (Broad s, 1H, NH): Downfield shift due to electron-withdrawing CN and Acetyl groups.
- 8.5–8.8 ppm (s, 1H, H-4): Deshielded by the adjacent carbonyl.
- 8.2–8.4 ppm (s, 1H, H-2): Characteristic of the azaindole proton.
-
2.5–2.6 ppm (s, 3H,
): Methyl singlet.
-
IR Spectroscopy:
-
~2220
: Sharp, weak band characteristic of the Nitrile ( ). -
~1660
: Strong Carbonyl ( ) stretch.
-
-
Mass Spectrometry (ESI+):
-
Expect
peak at m/z ~186.2.
-
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled as a potent bioactive agent.
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde/ketone moiety makes it susceptible to oxidation or condensation over long periods.
-
Disposal: Incineration with afterburner and scrubber (due to Nitrogen content).
References
-
Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). "The Azaindole Framework in the Design of Kinase Inhibitors." PubMed Central. Available at: [Link]
- Vertex Pharmaceuticals. "Synthesis of Pyrrolo[2,3-b]pyridines." World Intellectual Property Organization (WO2007002433).
Figure 1. Chemical Structure of 3-Acetyl-6-cyano-7-azaindole
